2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is a part of a class of compounds that are known to be agonists of the cannabinoid receptor 2 . These compounds have been studied for their potential in various therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a [1,2,3]triazolo[4,5-d]pyrimidine core, which is a nitrogenous heterocyclic moiety . This core is substituted with a 4-chlorobenzyl group, a thioacetamide group, and a 2-(trifluoromethyl)phenyl group .
Scientific Research Applications
Antiasthma Agents
Compounds like 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have been studied for their potential as antiasthma agents. In a study, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines demonstrated activity as mediator release inhibitors, which could be beneficial in treating asthma (Medwid et al., 1990).
Insecticidal Applications
The synthesis and insecticidal properties of heterocycles incorporating triazole and pyrimidine moieties have been explored. Such compounds have been tested for their effectiveness against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural pest control (Fadda et al., 2017).
Amplification of Phleomycin
Triazolo[4,3-a]pyridines and triazolo[4,3-a]pyrimidines, similar to the compound , have been studied for their role as amplifiers of phleomycin, an antibiotic. This research indicates potential applications in enhancing the efficacy of certain antibiotics (Brown et al., 1978).
Radioligand Imaging
Compounds within the pyrazolo[1,5-a]pyrimidineacetamide class have been identified as selective ligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET), indicating their utility in medical imaging and diagnostics (Dollé et al., 2008).
Selective Serotonin Receptor Antagonists
3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, which are structurally related to the compound , have shown high affinity in 5-HT6 receptor binding assays. This suggests potential applications in the development of treatments targeting serotonin receptors, which can be relevant in neurological and psychiatric conditions (Ivachtchenko et al., 2010).
Antitumor and Antimicrobial Activities
The synthesis of enaminones and their derivatives, including pyrazoles and triazolopyrimidines, has shown promising results in antitumor and antimicrobial testing. This area of research could lead to new therapeutic options for various types of cancers and infectious diseases (Riyadh, 2011).
Antitumor Activity in Pyridopyrimidines
Studies on pyridopyrimidines and pyridotriazolopyrimidines have revealed their effectiveness in inducing apoptosis and causing G1 cell-cycle arrest in cancer cells. This research suggests a potential role for such compounds in cancer treatment (Fares et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds to USP28, inhibiting its activity . The binding is reversible and directly affects the protein levels of USP28 . This interaction results in the inhibition of cell proliferation and the progression of the epithelial-mesenchymal transition (EMT) in certain cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. By inhibiting USP28, the compound disrupts the normal functioning of the ubiquitin-proteasome system, a critical pathway for protein degradation . This disruption can lead to changes in cell cycle progression and DNA damage response, affecting the growth and survival of cancer cells .
Pharmacokinetics
The compound’s potency against usp28, with an ic50 value of 110 ± 002 μmol/L and a Kd of 40 nmol/L, suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the progression of EMT in certain cancer cell lines . This suggests that the compound could have potential therapeutic effects in the treatment of cancer.
Future Directions
The future directions for this compound could involve further exploration of its therapeutic potential, given the promising results seen with related [1,2,3]triazolo[4,5-d]pyrimidine derivatives . Further studies could also aim to elucidate its exact mechanism of action and optimize its synthesis process.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N6OS/c21-13-7-5-12(6-8-13)9-30-18-17(28-29-30)19(26-11-25-18)32-10-16(31)27-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQKIQUWFANRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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